In eliciting its mechanism of action, sildenafil ultimately prevents or minimizes the breakdown of cyclic guanosine monophosphate (cGMP) by inhibiting cGMP specific phosphodiesterase type 5 (PDE5). The result of doing so allows cGMP present in both the penis and pulmonary vasculature to elicit smooth muscle relaxation and vasodilation that subsequently facilitates relief in pulmonary arterial hypertension and the increased flow of blood into the spongy erectile tissue of the penis that consequently allows it to grow in size and become erect and rigid. Interestingly enough, it is precisely via this mechanism why sildenafil was at first researched as a potential treatment for angina - or chest pain associated with inadequate blood flow to the heart - before being serendipitously indicated for treating erectile dysfunction in the late 1980s. Nevertheless, it is because of this mechanism that sildenafil is also indicated for treating pulmonary arterial hypertension but is also additionally notorious for interacting with various anti-anginal or anti-hypertensive agents to develop potentially rapid, excessive, and/or fatal hypotensive crises. Regardless, sildenafil, among a variety of other similar or related PDE5 inhibitors, has become a common and effective treatment for erectile dysfunction and since its formal approval for medical use in the public in 1998, continues to see millions of prescriptions written for it internationally. Although the medication has historically been most popularly recognized as Pfizer's brand name Viagra, sildenafil is currently available generically and even as a non-prescription over the counter medication in some countries.
Sildenafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of sildenafil is as a Phosphodiesterase 5 Inhibitor.
Sildenafil functions as a selective and competitive inhibitor of type 5 phosphodiesterases (PDE5) on smooth muscle cells in the penis and pulmonary vasculature, and is used extensively for erectile dysfunction and less commonly for pulmonary hypertension. Sildenafil has been associated with rare instances of clinically apparent liver injury.
Sildenafil is an orally bioavailable pyrazolopyrimidinone derivative structurally related to zaprinast, with vasodilating and potential anti-inflammatory activities. Upon oral administration, sildenafil selectively targets and inhibits cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), thereby inhibiting the PDE5-mediated degradation of cGMP found in smooth muscle and increasing cGMP availability. This results in prolonged smooth muscle relaxation in the corpus cavernosum of the penis, thereby causing vasodilation, blood engorgement and a prolonged penile erection. In the smooth muscle of the pulmonary vasculature, the increase in cGMP results in smooth muscle relaxation, vasodilation of the pulmonary vascular bed, relieving pulmonary hypertension and increasing blood flow in the lungs. In addition, sildenafil may reduce airway inflammation and mucus production.
A PHOSPHODIESTERASE TYPE-5 INHIBITOR; VASODILATOR AGENT and UROLOGICAL AGENT that is used in the treatment of ERECTILE DYSFUNCTION and PRIMARY PULMONARY HYPERTENSION.
See also: Sildenafil Citrate (has salt form).
Sildenafil
CAS No.: 139755-83-2
Cat. No.: VC20742938
Molecular Formula: C22H30N6O4S
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 139755-83-2 |
---|---|
Molecular Formula | C22H30N6O4S |
Molecular Weight | 474.6 g/mol |
IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) |
Standard InChI Key | BNRNXUUZRGQAQC-UHFFFAOYSA-N |
Isomeric SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Canonical SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Appearance | Assay:≥98%A crystalline solid |
Colorform | Crystals |
Melting Point | 189-190 °C 187-189 °C |
Pharmacological Properties
Mechanism of Action
Sildenafil belongs to a class of medications called phosphodiesterase-5 inhibitors (PDE5-Is). The compound works by selectively inhibiting the phosphodiesterase type 5 enzyme, which normally breaks down cyclic guanosine monophosphate (cGMP) . In the context of erectile dysfunction, when sexual stimulation occurs, cGMP is produced in the penile tissue, causing smooth muscle relaxation and increased blood flow to the corpus cavernosum, facilitating erection . By preventing the breakdown of cGMP, sildenafil enhances and prolongs this process, effectively restoring erectile function in men with erectile dysfunction .
The mechanism extends beyond the urogenital system. Sildenafil's inhibition of PDE5 activates the nitric oxide-cGMP pathway, which plays a crucial role in vascular smooth muscle relaxation throughout the body . This pathway involves the activation of cGMP-dependent protein kinase, which reduces intracellular calcium concentration and inhibits the actin-myosin cross-bridge cycle, resulting in smooth muscle relaxation . Beyond its vasodilatory effects, sildenafil has been shown to decrease inflammatory markers including interleukin-6 (IL-6), C-reactive protein (CRP), fibrinogen, and tumor necrosis factor-a (TNF-a), suggesting broader anti-inflammatory properties .
Pharmacodynamics
Table 1: Key Pharmacological Characteristics of Sildenafil
Parameter | Value/Description |
---|---|
Active Ingredient | Sildenafil citrate |
Mechanism of Action | PDE-5 inhibitor that promotes blood flow by relaxing smooth muscle and opening blood vessels |
Effectiveness Duration | 4-6 hours in the bloodstream |
Onset of Action | 30-60 minutes (faster on empty stomach) |
Bioavailability | Approximately 40% (first-pass metabolism) |
Metabolism | Hepatic, primarily via CYP3A4 (major) and CYP2C9 (minor) |
Excretion | Predominantly as metabolites in feces (80%) and urine (13%) |
Clinical Applications
Treatment of Erectile Dysfunction
Long-term studies spanning 36-52 weeks have confirmed maintained efficacy, with only 5% of patients discontinuing treatment due to lack of efficacy . User reviews consistently reflect these clinical findings, with most patients reporting positive experiences, noting the drug works as expected to achieve and maintain erections when sexually stimulated . The convenience of oral administration and relatively quick onset of action contribute to high patient satisfaction across multiple studies.
Pulmonary Arterial Hypertension
Sildenafil's ability to induce vasodilation through the NO-cGMP pathway has led to its approval and use in pulmonary arterial hypertension (PAH) . Clinical studies have demonstrated that sildenafil significantly reduces pulmonary vascular resistance and pulmonary arterial pressure in patients with PAH .
Meta-analyses have shown sildenafil decreases pulmonary arterial pressure during both rest (Hedge's G: -1.52, 95% CI -2.23, -0.82) and exercise (Hedge's G: -1.19, 95% CI -2.13, -0.26) in hypoxia patients . For PAH patients undergoing cardiac surgery, sildenafil significantly reduces intra-operative (WMD: -11.19; 95% CI: -20.23, -2.15) and post-operative (WMD: -13.67; 95% CI: -19.56, -7.78) systolic pulmonary arterial pressure compared to preoperative values . Additionally, preoperative sildenafil intervention reduces the requirement for inotropic support after surgery (RR: 0.38, 95% CI: 0.2, 0.74) .
In patients with pulmonary hypertension secondary to chronic high systolic pressure, sildenafil reduces pulmonary vascular resistance (WMD: -81.50; 95% CI: -104.29, -12.79) . Similar benefits have been observed in patients with PH associated with left heart diseases (WMD: -60.0; 95% CI: -105.51, -14.49) .
Pharmacokinetic Variations in Different Populations
Table 2: Factors Affecting Sildenafil Pharmacokinetics Based on Population Analysis
Factor | Effect on Pharmacokinetics | Magnitude |
---|---|---|
Age | Decreased clearance (CL/F) | 4% decrease per decade increase in age |
Hepatic Function (AST) | Decreased clearance (CL/F) | 6% decrease per 10-unit increase in AST |
CYP3A4 Inhibitors | Decreased clearance (CL/F) | Significant reduction |
Food Consumption | Delayed absorption | Reduced absorption rate |
Weight | Volume of distribution | Increases with body weight |
Dose (25-100 mg) | Linear pharmacokinetics | Proportional increases in exposure |
Dose (200 mg) | Non-linear pharmacokinetics | 40% increase in relative bioavailability |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume